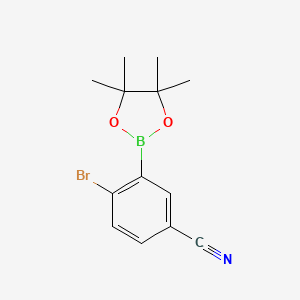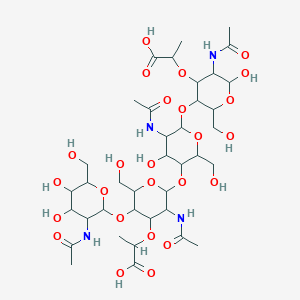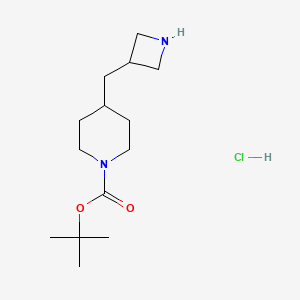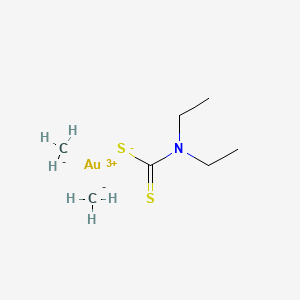
carbanide;N,N-diethylcarbamodithioate;gold(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;N,N-diethylcarbamodithioate;gold(3+) is an organometallic compound that combines gold with a diethyldithiocarbamate ligandThe compound is characterized by its yellow crystalline appearance and is often used in research and industrial applications due to its stability and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;N,N-diethylcarbamodithioate;gold(3+) typically involves the reaction of gold(III) chloride with sodium diethyldithiocarbamate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AuCl3+NaS2CN(C2H5)2→Au(S2CN(C2H5)2)3+3NaCl
Industrial Production Methods
In industrial settings, the production of carbanide;N,N-diethylcarbamodithioate;gold(3+) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
化学反応の分析
Types of Reactions
Carbanide;N,N-diethylcarbamodithioate;gold(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: Reduction reactions can convert gold(III) to gold(I) or elemental gold.
Substitution: The diethyldithiocarbamate ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other thiol-containing compounds or phosphines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold oxides, while reduction can produce gold nanoparticles .
科学的研究の応用
Carbanide;N,N-diethylcarbamodithioate;gold(3+) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for gold-containing materials.
Biology: Investigated for its potential in biological imaging and as a therapeutic agent.
Medicine: Explored for its anti-cancer properties and as a drug delivery system.
Industry: Utilized in the production of thin films and coatings for electronic devices
作用機序
The mechanism of action of carbanide;N,N-diethylcarbamodithioate;gold(3+) involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. In cancer cells, it is believed to induce apoptosis by disrupting cellular redox balance and inhibiting proteasome activity. The molecular targets include thiol-containing proteins and enzymes involved in oxidative stress response .
類似化合物との比較
Similar Compounds
Sodium diethyldithiocarbamate trihydrate: Similar ligand structure but different metal center.
Dimethylgold(III) diethyldithiocarbamate: Similar gold-containing compound with different alkyl groups.
Thallium diethyldithiocarbamate: Similar ligand but with thallium as the metal center
Uniqueness
Carbanide;N,N-diethylcarbamodithioate;gold(3+) is unique due to its combination of gold and diethyldithiocarbamate, which imparts distinct chemical and biological properties. Its stability and reactivity make it suitable for various applications, particularly in fields requiring precise control over chemical reactions and biological interactions .
特性
分子式 |
C7H16AuNS2 |
|---|---|
分子量 |
375.3 g/mol |
IUPAC名 |
carbanide;N,N-diethylcarbamodithioate;gold(3+) |
InChI |
InChI=1S/C5H11NS2.2CH3.Au/c1-3-6(4-2)5(7)8;;;/h3-4H2,1-2H3,(H,7,8);2*1H3;/q;2*-1;+3/p-1 |
InChIキー |
RZGDXWQCYRWIQS-UHFFFAOYSA-M |
正規SMILES |
[CH3-].[CH3-].CCN(CC)C(=S)[S-].[Au+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


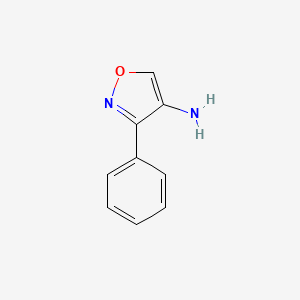

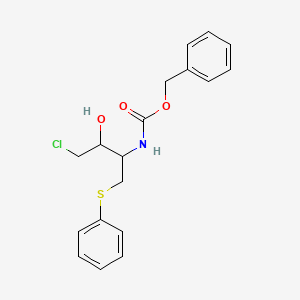
![Tert-butyl 2-[2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate](/img/structure/B15124988.png)
![5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid](/img/structure/B15125016.png)
![spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride](/img/structure/B15125021.png)

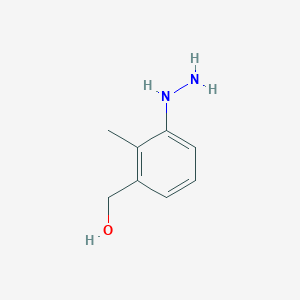

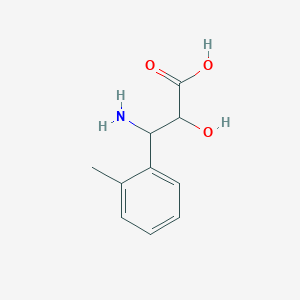
![2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid](/img/structure/B15125044.png)
